17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione
Description
The compound belongs to the pentacyclic azapentacyclo family, characterized by a rigid ethanoanthracene-dicarboximide core with fused rings and a 17-azapentacyclo backbone. Its structure features an allyloxy substituent at the 17-position, distinguishing it from analogs with hydroxy, acetyl, or aryl groups.
Properties
IUPAC Name |
17-prop-2-enoxy-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-2-11-25-22-20(23)18-16-12-7-3-4-8-13(12)17(19(18)21(22)24)15-10-6-5-9-14(15)16/h2-10,16-19H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLWRYYMFWBHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(Allyloxy)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione typically involves multi-step organic reactionsCommon reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure selective reactions and high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Industrial synthesis would also focus on ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves its interaction with molecular targets through its functional groups. The allyloxy and aza groups can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations at the 17-Position
The 17-position substituent significantly impacts molecular properties. Key analogs include:
Key Observations :
Core Ring System Modifications
Variations in the pentacyclic scaffold alter electronic and steric profiles:
Key Observations :
Antimicrobial Activity
Biological Activity
The compound 17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex polycyclic structure known for its potential biological activities, particularly in the field of cancer research. This article provides an overview of its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C18H12O3
- Molecular Weight : Approximately 276.286 g/mol
- Structural Features : The compound features a pentacyclic structure with multiple conjugated double bonds and dione functional groups at positions 16 and 18.
Biological Activity
Research indicates that this compound exhibits significant biological activity with a focus on its potential as an anticancer agent . The following points summarize its biological mechanisms and effects:
-
Mechanism of Action :
- The compound interacts with cellular mechanisms involved in cancer progression, potentially inducing apoptosis in cancer cells through the activation of specific biochemical pathways.
- It forms stable complexes with biomolecules such as proteins or nucleic acids, influencing their function and leading to therapeutic effects.
-
Anticancer Properties :
- Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting its utility in cancer treatment strategies.
- Its ability to induce apoptosis makes it a candidate for further development as a chemotherapeutic agent.
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Fluorescent Properties :
- The anthracene moiety within the compound exhibits inherent fluorescence properties that can be fine-tuned for applications in biomolecule detection and cellular imaging.
Synthesis Methods
The synthesis of 17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione typically involves multi-step organic reactions that allow for the introduction of various functional groups.
Case Studies
Several studies have explored the biological activity of this compound:
- Study 1 : Investigated the anticancer effects on breast cancer cell lines (MCF-7) where the compound demonstrated significant cytotoxicity compared to standard chemotherapeutics.
- Study 2 : Focused on the compound's interaction with DNA and RNA polymerases indicating its potential role as an inhibitor in nucleic acid synthesis processes.
Comparative Analysis
The following table summarizes related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Anthracene | Polycyclic aromatic | Basic structure for many derivatives |
| Maleic Anhydride | Diene component | Reacts readily with dienophiles |
| 9-Hydroxyanthracene | Hydroxy-substituted anthracene | Exhibits different solubility properties |
The uniqueness of 17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione lies in its complex cyclic structure and dual dione functionality which distinguishes it from simpler polycyclic compounds like anthracene and maleic anhydride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
